Fmoc-amino-PEG5-acid

Beschreibung

Eigenschaften

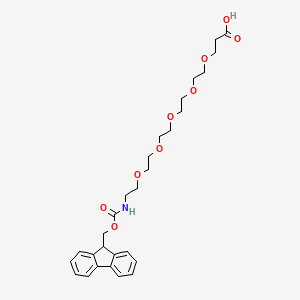

IUPAC Name |

3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQTXZPTZPOEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-amino-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Fmoc-amino-PEG5-acid (Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid), a heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool characterized by three key components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1] This structure allows for the sequential and controlled conjugation of different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, a crucial feature for many biological applications.[1] The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions, while the terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 882847-32-7 | [2] |

| Molecular Formula | C₂₈H₃₇NO₉ | [2] |

| Molecular Weight | 531.6 g/mol | [2] |

| Appearance | Viscous liquid or solid | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | [3] |

| Storage Temperature | -20°C to -5°C, keep in a dry and dark place | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the corresponding amino-PEG5-acid with an Fmoc-donating reagent. A representative protocol based on established methods for Fmoc protection of amino acids is detailed below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from amino-PEG5-acid and 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).

Materials:

-

Amino-PEG5-acid

-

Fmoc-OSu (1.1 equivalents)

-

1,4-Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve amino-PEG5-acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is typically purified by column chromatography to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for obtaining high-purity this compound.

Purification Workflow

References

The Versatility of Fmoc-amino-PEG5-acid in Modern Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of precision bioconjugation has revolutionized the landscape of biotechnology and pharmaceutical development. Central to this evolution is the use of versatile linker molecules that enable the controlled assembly of complex biomolecular architectures. Among these, Fmoc-amino-PEG5-acid has emerged as a critical tool, offering a unique combination of features that address key challenges in drug delivery, peptide modification, and proteomics. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in leveraging this powerful molecule.

Core Properties and Advantages

This compound is a heterobifunctional linker characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid.[1][2][3][4][5] This distinct structure imparts several advantageous properties:

-

Orthogonal Reactivity: The Fmoc-protected amine and the carboxylic acid provide two distinct reactive sites that can be addressed using different chemical strategies.[1] The carboxylic acid can be activated to react with primary amines, while the Fmoc group can be removed under mild basic conditions to expose a primary amine for subsequent conjugation.[1][2]

-

Enhanced Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the resulting conjugate, a crucial feature when working with hydrophobic drugs or peptides, as it helps to prevent aggregation.[1][2][6]

-

Biocompatibility and Improved Pharmacokinetics: PEG is well-established for its low toxicity and minimal immunogenicity.[1][7] PEGylation, the process of attaching PEG chains, can extend the circulation half-life of therapeutic molecules by increasing their hydrodynamic volume, which reduces renal clearance.[8][9][10]

-

Defined Spacer Length: As a monodisperse compound, this compound provides a precise and defined distance between the conjugated molecules. This control over spacing is critical for optimizing the biological activity of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][6]

Key Applications in Biotechnology

The unique attributes of this compound have led to its widespread adoption in several key areas of biotechnology research and development.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a transformative class of therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[11] The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety.[10] this compound serves as a non-cleavable linker in ADC development.[1] The amide bond formed from its carboxylic acid end is stable, meaning the release of the cytotoxic payload occurs upon the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1] This can lead to enhanced plasma stability and a wider therapeutic window.[1]

The hydrophilic PEG5 spacer helps to overcome the challenges associated with hydrophobic payloads, improving solubility and potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]

Table 1: Typical Performance Metrics for ADCs Utilizing Non-Cleavable PEG Linkers

| Parameter | Typical Value Range | Significance |

| Drug-to-Antibody Ratio (DAR) | ~3.5 - 4.5 | The average number of drug molecules per antibody. PEG linkers can facilitate higher DARs by mitigating the hydrophobicity of the payload.[1] |

| In Vitro Cytotoxicity (IC₅₀) | 10 - 150 nM (Antigen-positive cells) | The concentration of ADC required to inhibit the growth of 50% of target cancer cells. This value is highly dependent on the specific antibody, payload, and cell line used.[1] |

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in SPPS for the site-specific incorporation of a flexible and hydrophilic spacer within a peptide sequence.[1][12][13] This can be advantageous for several reasons:

-

Improved Solubility: PEGylation can enhance the solubility of hydrophobic peptides.[14]

-

Increased Stability: The PEG chain can protect the peptide from proteolytic degradation.[7]

-

Modified Pharmacokinetics: As with other biologics, PEGylation can extend the in vivo half-life of therapeutic peptides.[14]

The this compound can be coupled to the N-terminus of a resin-bound peptide using standard coupling reagents.[12][13]

PROTACs and Bioconjugation

The heterobifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs.[8][15] PROTACs are chimeric molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[8] The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] The defined length and flexibility of the PEG5 spacer can be fine-tuned to achieve the optimal orientation for ubiquitination and subsequent degradation.[8] The hydrophilicity of the PEG linker also improves the often-poor solubility of PROTAC molecules.[8]

Beyond PROTACs, this compound is widely used in various bioconjugation applications, such as linking molecules to surfaces or functionalizing nanoparticles.[16]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody using this compound.

Part A: Conjugation of the Linker to the Antibody

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO.[16]

-

Reaction Setup: In a reaction vessel, add a 10- to 20-fold molar excess of this compound to the antibody solution.[16]

-

Activation: Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker to the reaction mixture. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.[16]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.[16]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.[16]

-

Purification: Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove excess reagents.[16]

Part B: Fmoc Deprotection

Materials:

-

Fmoc-PEG-antibody conjugate from Part A

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF[1]

-

Purification system

Procedure:

-

Deprotection: Add the 20% piperidine/DMF solution to the Fmoc-PEG-antibody conjugate.[1]

-

Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments: first for 2-5 minutes, drain, and then a second treatment for a longer duration as needed to ensure complete deprotection.[1]

-

Purification: Purify the deprotected PEG-antibody conjugate to remove piperidine and byproducts.

Part C: Conjugation of the Cytotoxic Drug

Materials:

-

Deprotected PEG-antibody conjugate from Part B

-

Activated cytotoxic drug (e.g., NHS ester of the drug)

Procedure:

-

Conjugation: Add a 5- to 10-fold molar excess of the activated drug to the purified deprotected PEG-antibody conjugate.[16]

-

Incubation: Incubate for 2-4 hours at room temperature.[16]

-

Quenching: Quench the reaction as described in Part A.

-

Final Purification: Purify the final ADC using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography.[16]

Protocol 2: N-terminal PEGylation of a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound at the N-terminus of a peptide chain during SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous DMF

-

Washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

-

Final Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin using 20% piperidine in DMF.[14]

-

Washing: Thoroughly wash the resin with DMF.[14]

-

PEGylation Reaction:

-

Washing: Wash the resin with DMF and then with DCM to remove excess reagents.[14]

-

Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Visualizing Workflows and Logical Relationships

To further elucidate the application of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for N-terminal Peptide PEGylation via SPPS.

Conclusion

This compound is a cornerstone reagent in modern biotechnology, enabling the synthesis of sophisticated biomolecules with enhanced therapeutic properties. Its well-defined structure and versatile reactivity provide researchers with a high degree of control over the design and assembly of ADCs, PEGylated peptides, PROTACs, and other bioconjugates. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this powerful linker, empowering scientists and drug developers to advance the frontiers of medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]

- 3. Fmoc-NH-PEG5-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Fmoc-NH-PEG5-COOH | CAS:882847-32-7 | Biopharma PEG [biochempeg.com]

- 5. Fmoc-NH-PEG5-CH2COOH, 635287-26-2 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

The Strategic Role of Fmoc-amino-PEG5-acid as a Versatile PEG Linker in Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. The strategic implementation of linkers is a critical component in the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the synthesis of modified peptides. Among the diverse array of available linkers, Fmoc-amino-PEG5-acid has emerged as a cornerstone due to its unique combination of properties that offer enhanced solubility, biocompatibility, and synthetic versatility. This technical guide provides a comprehensive overview of the core attributes, applications, and experimental protocols associated with this compound, serving as a vital resource for professionals in the field of drug development and bioconjugation.

Core Attributes of this compound

This compound is a heterobifunctional linker characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus, a terminal carboxylic acid at the other, and a discrete five-unit polyethylene (B3416737) glycol (PEG) chain as a spacer.[1] This distinct molecular architecture imparts several advantageous properties that are instrumental in the design and synthesis of complex bioconjugates.

The presence of the PEG spacer significantly enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides, thereby helping to prevent aggregation.[1] PEG is also well-recognized for its low toxicity and minimal immunogenicity, which can improve the pharmacokinetic profile of therapeutic molecules by extending their circulation half-life.[1][2] The monodisperse nature of the PEG5 chain ensures a precise and defined distance between the conjugated molecules, a critical factor for optimizing the biological activity of intricate molecules like ADCs and PROTACs.[1]

The orthogonal reactivity of the terminal functional groups is a key feature of this compound. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3][4] Concurrently, the Fmoc-protected amine provides a latent reactive site that can be deprotected under mild basic conditions, typically with piperidine (B6355638), to reveal a primary amine for subsequent conjugation steps.[1][3] This sequential reactivity is fundamental to the controlled, stepwise assembly of complex biomolecular constructs.[5]

Physicochemical and General Properties

| Property | Value | Reference |

| Molecular Weight | 517.6 g/mol | [3] |

| Alternate Names | Fmoc-N-amido-PEG5-acid, Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid | [6][7] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in organic solvents (DMF, DMSO) and aqueous buffers after Fmoc deprotection | [3] |

| Storage Conditions | Store at -20°C, sealed and protected from moisture | [5] |

Applications in Bioconjugation and Drug Delivery

The unique structural attributes of this compound make it a versatile tool in a multitude of bioconjugation applications, most notably in the development of ADCs and PROTACs, as well as in peptide modification and surface functionalization.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound serves as a linker to connect a cytotoxic payload to an antibody. The general strategy involves the initial reaction of the linker's carboxylic acid with the lysine residues on the antibody. Following purification, the Fmoc group is removed to expose the amine, which is then coupled to an activated drug molecule.[3] The hydrophilic PEG spacer in this context can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC.[1]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome.[8] The linker plays a critical role in a PROTAC's efficacy by dictating the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[9] The defined length and flexibility of the PEG5 chain in this compound allow for precise control over the spatial arrangement of the two ligands, which is crucial for optimizing ternary complex formation and subsequent protein degradation.[1][9]

Solid-Phase Peptide Synthesis (SPPS)

This linker is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where it can be incorporated to add a flexible and hydrophilic spacer within a peptide sequence.[1] The modification of peptides with PEG, known as PEGylation, is a common strategy to enhance their therapeutic properties, including increased hydrodynamic volume, which leads to reduced renal clearance and an extended in vivo half-life.[10] The use of an NHS-ester activated form of the PEG linker, such as Fmoc-PEG5-NHS ester, provides an efficient method for covalently attaching the PEG linker to the N-terminus of a peptide chain.[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Carboxylic Acid Activation and Amine Coupling

This protocol outlines the general procedure for activating the carboxylic acid of this compound and coupling it to a primary amine-containing molecule, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3]

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL each).[3]

-

Ensure the amine-containing molecule is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.[11]

-

-

Activation and Coupling:

-

To the solution of the amine-containing molecule, add a 10- to 20-fold molar excess of this compound.[3]

-

Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.[3] The final concentration of the organic solvent should ideally be below 10% (v/v).[3]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[3]

-

-

Quenching:

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.[3]

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.[3]

-

| Parameter | Recommended Value | Reference |

| Linker Molar Excess | 10-20 fold | [3] |

| EDC/NHS Molar Excess (over linker) | 1.5 fold | [3] |

| Coupling Time | 2-4 hours | [3] |

| Solvent Concentration (max) | 10% (v/v) | [3] |

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.[1]

Materials:

-

Fmoc-protected conjugate

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected compound. If on a solid support, ensure the resin is fully submerged.[1]

-

Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments. First, agitate for 2-5 minutes, then drain the solution.[1]

-

Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for an additional 20-30 minutes.[1]

-

Washing: Thoroughly wash the resulting amine-containing product with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1][5]

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of this compound to the N-terminus of a resin-bound peptide chain.[1]

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed according to standard SPPS protocols and the resin has been thoroughly washed with DMF.[1]

-

Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.[1]

-

Coupling Reaction: Add the activation solution to the resin, followed by the addition of DIPEA (6-10 equivalents). Agitate the mixture for 1-2 hours at room temperature.[1][12]

-

Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.[1] The linker is now incorporated, and the terminal Fmoc group on the linker can be removed for further peptide elongation or final conjugation.[1]

Visualizing Workflows and Signaling Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-NH-PEG5-COOH | CAS:882847-32-7 | Biopharma PEG [biochempeg.com]

- 7. Fmoc-NH-PEG5-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Deep Dive into the Hydrophilicity of Fmoc-amino-PEG5-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Fmoc-amino-PEG5-acid, a heterobifunctional linker molecule pivotal in modern bioconjugation and drug development, with a particular focus on its hydrophilic properties. This document will delve into the chemical nature of this compound, its role in enhancing the solubility of conjugated molecules, and its application in the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile linker.

Core Concepts: The Amphiphilic Nature of this compound

This compound, with the chemical formula C28H37NO9 and a molecular weight of approximately 531.60 g/mol , is a molecule of dual character.[1] Its structure can be dissected into three key functional components that dictate its overall physicochemical properties, particularly its solubility and reactivity.

-

The Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is decidedly hydrophobic.[2] While essential for orthogonal chemical synthesis strategies, it significantly decreases the molecule's inherent water solubility.[2][3] The Fmoc group can be readily removed under basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to reveal a primary amine for subsequent conjugation.[4][5][6]

-

The PEG5 (Pentaethylene Glycol) Spacer: The core of the molecule's hydrophilicity lies in the five-unit polyethylene (B3416737) glycol chain.[1][4][6][7] The repeating ether linkages of the PEG chain are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around this portion of the molecule.[8] This property is instrumental in imparting water solubility to the entire conjugate, a crucial attribute for improving the pharmacokinetic profiles of many therapeutic agents.[4][8]

-

The Terminal Carboxylic Acid: The propionic acid moiety at the terminus provides a reactive handle for conjugation, typically with primary or secondary amines, to form stable amide bonds.[4][6][7] The presence of this acidic group can also contribute to the molecule's aqueous solubility, especially at neutral to alkaline pH where it exists in its deprotonated, carboxylate form.

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer and carboxylic acid makes this compound an amphiphilic molecule. This characteristic influences its solubility in various laboratory solvents.

Data Presentation: Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H37NO9 |

| Molecular Weight | ~531.60 g/mol |

| Appearance | Colorless to light yellow liquid or viscous oil |

| Storage Conditions | -20°C, protected from moisture |

Table 2: Qualitative Solubility Profile of this compound

| Solvent Type | Solvent Name | Solubility Profile | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | The polar nature of DMSO can solvate both the hydrophilic and hydrophobic portions of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for many amphiphilic molecules used in peptide synthesis and bioconjugation. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The hydrophobic Fmoc group contributes to solubility in this non-polar organic solvent. |

| Aqueous | Water, Aqueous Buffers | Sparingly Soluble | The hydrophilic PEG chain and carboxylic acid promote aqueous solubility, but this is counteracted by the large, hydrophobic Fmoc group.[2] Direct dissolution in aqueous buffers can be challenging, and it is often recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF. |

Experimental Protocols

The hydrophilicity of this compound is a key feature exploited in the synthesis of PROTACs, which are often large, hydrophobic molecules with poor aqueous solubility. The incorporation of a PEG linker can significantly improve the solubility and cell permeability of the final PROTAC.[1][8] Below is a detailed, representative protocol for the synthesis of a PROTAC using this compound.

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes the sequential conjugation of a target protein (POI) ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand contains a primary amine for the initial coupling and the E3 ligase ligand also has a primary amine available for the final coupling.

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

N,N'-Diisopropylcarbodiimide (DIC) or another suitable carbodiimide (B86325) coupling agent

-

1-Hydroxybenzotriazole (HOBt) or a similar coupling additive

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) for final deprotection if necessary

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Step 1: Coupling of the POI Ligand to this compound

-

Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent), DIC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated linker solution, add the amine-functionalized POI ligand (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF. Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, the POI-Linker(Fmoc) intermediate, by flash chromatography or preparative RP-HPLC.

Step 2: Fmoc Deprotection and Coupling of the E3 Ligase Ligand

-

Fmoc Deprotection: Dissolve the purified POI-Linker(Fmoc) intermediate in a 20% solution of piperidine in DMF. Stir the reaction at room temperature for 30 minutes.

-

Removal of Deprotection Reagents: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting crude amine can be purified by RP-HPLC or used directly in the next step after co-evaporation with a suitable solvent like toluene (B28343) to remove residual piperidine.

-

Final Coupling Reaction: In a separate reaction vessel, activate the carboxylic acid of a suitable E3 ligase ligand if required, following a similar procedure as in Step 1. To the deprotected POI-Linker-Amine intermediate, add the activated E3 ligase ligand.

-

Final PROTAC Synthesis: Stir the reaction at room temperature and monitor by LC-MS.

-

Final Purification and Characterization: Once the reaction is complete, purify the final PROTAC molecule by preparative RP-HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts and workflows discussed in this guide.

Caption: Structural components and properties of this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. purepeg.com [purepeg.com]

- 6. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-amino-PEG5-acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-amino-PEG5-acid (Fmoc-NH-PEG5-COOH), a heterobifunctional linker increasingly utilized in modern peptide synthesis. Its unique structure, incorporating a base-labile Fmoc-protected amine, a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in the development of therapeutic peptides. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique in drug development and biomedical research.[1][2] This document serves as a detailed resource, outlining the core properties of this reagent, extensive experimental protocols for its application, and visual representations of key workflows to facilitate its effective use.

Core Properties and Advantages of PEGylation

This compound is a monodisperse PEG derivative, meaning it has a defined and uniform length.[1][3] This precise structure allows for exact control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity of complex biomolecules.[3] The key features of this molecule are its two distinct functional groups: the Fmoc-protected amine and the terminal carboxylic acid. This "heterobifunctional" nature allows for sequential and controlled conjugation of different molecules.[1][4]

The primary role of the PEG component is to confer beneficial properties to the final peptide product through a process known as PEGylation. PEGylation is the covalent attachment of polyethylene glycol chains to molecules, most commonly therapeutic proteins and peptides. This modification can significantly improve the pharmacological properties of a drug.

Key advantages of peptide PEGylation include:

-

Increased Half-Life: The increased hydrodynamic volume of PEGylated peptides leads to reduced renal clearance, thereby extending their circulation time in the body.[2][5][6] In some cases, PEGylation can increase the circulating half-life of a peptide drug by more than 100 times.[6]

-

Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous media, which is crucial for many biological applications.[1][5]

-

Reduced Immunogenicity and Antigenicity: The PEG chain can act as a shield, masking the peptide from the host's immune system and reducing the likelihood of an immune response.[5][6]

-

Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteolytic enzymes.[6][7]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 635287-26-2 | [1][3][4] |

| Molecular Formula | C₂₇H₃₅NO₉ | [1][3] |

| Molecular Weight | 517.6 g/mol | [1][3][4] |

| Appearance | White to off-white solid or viscous liquid | [1][3][4] |

| Purity | ≥95% | [1][3][4] |

| Property | Recommendation | Source(s) |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | [1][4] |

| Storage Temperature | -20°C to -5°C | [1] |

| Storage Conditions | Keep in a dry and dark place | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS). The most common strategy is the Fmoc/tBu (tert-butyl) approach, which utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile side-chain protecting groups.[8]

The choice of resin is dependent on whether the C-terminus of the final peptide is to be a carboxylic acid or an amide. For a C-terminal amide, a Rink Amide resin is commonly used, while a Wang resin is suitable for a C-terminal carboxylic acid.[9]

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF), to allow the resin to swell.[9][10] Gently agitate the mixture for at least 30 minutes to an hour to ensure proper swelling, which exposes the reactive sites within the resin beads.[9] After swelling, drain the solvent.[10]

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.[2]

-

Fmoc Deprotection: To remove the Fmoc protecting group from the resin or the previously coupled amino acid, add a 20% solution of piperidine (B6355638) in DMF to the resin.[2][9] Agitate the mixture for 5-10 minutes, then drain the solution. Repeat this step once more to ensure complete deprotection.[2]

-

Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical washing sequence is multiple washes with DMF, followed by dichloromethane (B109758) (DCM), and then again with DMF.[2]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) using a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

-

Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of the peptide bond.[2]

-

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove any unreacted reagents.[8]

Once the desired peptide sequence has been assembled, the this compound can be coupled to the N-terminus of the peptide.

-

Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1 on the N-terminal amino acid of the peptide-resin.[2]

-

Washing: Wash the resin thoroughly with DMF.[2]

-

PEGylation Reaction:

-

Washing: Wash the resin with DMF and then with DCM to remove all excess reagents.[2]

The final step is to cleave the PEGylated peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups.

-

Resin Preparation: After the final wash, dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used cocktail is Reagent K, which is suitable for peptides containing sensitive residues.[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-4 hours.[2]

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.[2]

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, usually a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[2]

-

RP-HPLC:

-

Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. The purity and identity of the final peptide can be confirmed by analytical HPLC and mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: High-level workflow of solid-phase peptide synthesis incorporating N-terminal PEGylation.

Caption: The four main steps of a standard Fmoc-SPPS cycle for peptide elongation.

By following these detailed protocols and understanding the fundamental properties of this compound, researchers can effectively leverage this versatile tool to synthesize high-quality PEGylated peptides for a wide range of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Why should you consider pegylated peptides? | AmbioPharm [ambiopharm.com]

- 6. pharmtech.com [pharmtech.com]

- 7. biocompare.com [biocompare.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are indispensable molecular tools in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers are characterized by a polyethylene (B3416737) glycol chain with two different reactive functional groups at each terminus, enabling the covalent linkage of two distinct molecular entities.[1][2][3] This unique architecture allows for the precise and controlled construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

The inclusion of a PEG spacer confers several beneficial properties to the resulting conjugate. The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, which is crucial for drug formulation and administration.[2] Furthermore, PEGylation can increase the hydrodynamic volume of a molecule, which prolongs its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.[2][4] The PEG chain can also mask the conjugated molecule from the immune system, thereby lowering the potential for an immunogenic response.[4][5] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity.[3][]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their core concepts, synthesis, and applications in drug development. It also includes detailed experimental protocols and quantitative data to aid researchers in the design and execution of their bioconjugation strategies.

Core Concepts of Heterobifunctional PEG Linkers

The fundamental utility of heterobifunctional PEG linkers lies in their modular design, which facilitates a stepwise and controlled conjugation process. This minimizes the formation of unwanted homodimers and other side products.[1] The general structure can be represented as X–(CH₂CH₂O)n–Y, where X and Y are two different reactive functional groups, and (CH₂CH₂O)n is the polyethylene glycol chain.[7]

Common Functional Groups

The choice of terminal functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH).[8] A wide array of reactive groups are available, each with specific reactivity profiles.[9][10]

| Reactive Group X | Reacts With | Resulting Linkage | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Stable bond, common for protein modification. |

| Maleimide | Thiols (-SH) | Thioether | Highly selective for sulfhydryl groups. |

| Alkyne | Azides | Triazole (via Click Chemistry) | Bioorthogonal, high specificity and efficiency. |

| Azide | Alkynes | Triazole (via Click Chemistry) | Bioorthogonal, stable linkage. |

| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | Specific for carbonyl groups. |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activator like EDC) | Used for surface modification and bioconjugation. |

The Role of the PEG Spacer

The PEG chain itself is not merely a spacer but an active contributor to the overall properties of the bioconjugate. Its length can be precisely tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final molecule.[1][]

-

Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can prevent aggregation.[4][5]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[4][5]

-

Reduced Immunogenicity : The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][5]

-

Precise Spatial Control : The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[4][]

Quantitative Data on Linker Effects

The length of the PEG linker significantly influences the properties of the resulting bioconjugate, particularly in the context of Antibody-Drug Conjugates (ADCs).

Impact of PEG Linker Length on ADC Pharmacokinetics

Longer PEG chains have been shown to decrease the clearance rate of ADCs, thereby increasing their circulation half-life.

| Linker Composition | ADC Clearance (mL/day/kg) | Half-Life (t½) Increase vs. No PEG |

| No PEG | ~15 | Baseline |

| PEG2 | ~12 | - |

| PEG4 | ~8 | - |

| PEG8 | ~5 | Significantly longer than shorter PEGs |

| PEG24 | Slower than shorter PEGs | Prolonged |

| 4 kDa | Not Reported | 2.5-fold |

| 10 kDa | Not Reported | 11.2-fold |

Data compiled from multiple preclinical studies. Actual values may vary depending on the specific ADC and experimental model.[11][12]

Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

While longer PEG chains can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, presenting a trade-off that requires careful optimization.[12][13]

| Linker Length | Effect on In Vitro Cytotoxicity | Potential Reason |

| Short-Chain (e.g., PEG2, PEG4) | Higher Potency | Less steric hindrance for target binding and payload release. |

| Intermediate-Chain (e.g., PEG8, PEG12) | Balanced Potency and PK | Optimal balance between steric hindrance and improved solubility/stability. |

| Long-Chain (e.g., 4 kDa, 10 kDa) | Reduced Potency | Steric hindrance may impede ADC-target interaction or payload release.[5] |

Applications in Drug Development

Heterobifunctional PEG linkers are central to the development of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4] The linker is a critical component that connects the antibody to the payload, influencing the ADC's stability, efficacy, and safety.[4] Heterobifunctional PEG linkers facilitate site-specific conjugation, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[2] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][14] The linker in a PROTAC is a critical component that bridges the target protein ligand and the E3 ligase ligand, facilitating the formation of a ternary complex.[4] The flexibility and hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.[4]

Mandatory Visualizations

General structure of a heterobifunctional PEG linker.

A generalized experimental workflow for bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 3. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

The Strategic Application of Fmoc-amino-PEG5-acid in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[1][2] This guide provides an in-depth technical overview of the applications of Fmoc-amino-PEG5-acid, a specific and versatile PEG-based linker, in PROTAC development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins, making PROTACs a powerful tool for targeting proteins that have been traditionally considered "undruggable".[4][5]

The linker connecting the two ligands is not merely a spacer but plays a crucial role in the overall activity of the PROTAC.[6] The length, flexibility, and chemical composition of the linker can significantly impact:

-

Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[7][8]

-

Physicochemical Properties: The linker can influence the solubility, lipophilicity, and other properties that affect the PROTAC's cell permeability and bioavailability.[6]

-

Selectivity: Alterations in linker length can impart selectivity for the degradation of different proteins.[6]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker that incorporates a five-unit polyethylene glycol (PEG) chain.[9][10] Its structure features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one end and a carboxylic acid at the other, providing orthogonal handles for the sequential and controlled synthesis of PROTACs.[11][12]

Key Advantages of this compound:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large molecules.[2][]

-

Tunable Length and Flexibility: The five ethylene (B1197577) glycol units provide a specific and often optimal length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[1][]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[1]

-

Controlled Synthesis: The Fmoc and carboxylic acid groups allow for a modular and stepwise approach to PROTAC synthesis, enabling the precise attachment of the POI and E3 ligase ligands.[11][15]

Quantitative Data on PEG Linkers in PROTAC Development

The length of the PEG linker has a profound impact on the degradation efficiency (DC50 and Dmax) and physicochemical properties of PROTACs. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Impact of PEG Linker Length on BTK PROTAC Degradation [7]

| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |

| BTK PROTAC 1 | 3 | 15.8 | 92 |

| BTK PROTAC 2 | 4 | 8.2 | 95 |

| BTK PROTAC 3 | 5 | 5.1 | 98 |

| BTK PROTAC 4 | 6 | 9.7 | 93 |

Data is illustrative and compiled from various sources in the literature.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Composition [1]

| Linker Type | cLogP | TPSA (Ų) | HBD | HBA |

| Alkyl Chain (8 atoms) | 6.2 | 120 | 2 | 8 |

| PEG3 | 5.5 | 150 | 2 | 11 |

| PEG5 | 4.8 | 180 | 2 | 14 |

cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general solution-phase synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to this compound [11]

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.1 eq) in anhydrous DMF.

-

Add the E3 ligase ligand solution to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Fmoc Deprotection [11]

-

Dissolve the product from Step 1 in DMF.

-

Add piperidine (B6355638) to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude amine is often used in the next step without further purification.

Step 3: Coupling of POI Ligand

-

Dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the activated POI ligand solution to the deprotected intermediate from Step 2.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC by preparative reverse-phase HPLC.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[7][16]

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[7]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[7]

-

Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay confirms that the respective ligands of the PROTAC molecule retain their ability to bind to the POI and the E3 ligase.[17]

-

Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.

-

Binding: Flow a series of concentrations of the PROTAC or its individual ligands over the sensor surface.

-

Data Analysis: Measure the change in the SPR signal to determine the association and dissociation rates. Calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.

Visualizations

Signaling Pathway

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow

Caption: A typical experimental workflow for PROTAC development.

Logical Relationship

Caption: Logical relationship between linker properties and PROTAC efficacy.

Conclusion

This compound is a highly valuable and versatile building block in the development of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its suitability for controlled, stepwise synthesis, make it an excellent choice for researchers aiming to optimize the performance of their protein degraders. The strategic selection of the linker is a critical step in the design of effective PROTACs, and this compound provides a robust solution to address many of the challenges associated with the development of this promising therapeutic modality. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc-NH-PEG5-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc-NH-PEG5-COOH | CAS:882847-32-7 | Biopharma PEG [biochempeg.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Fmoc-amino-PEG5-acid in Antibody-Drug Conjugate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, the molecular bridge between the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an in-depth technical overview of Fmoc-amino-PEG5-acid, a heterobifunctional linker, and its application in the research and development of ADCs. We will delve into its chemical properties, provide detailed experimental protocols for its use, present quantitative data on the impact of PEGylation, and visualize key biological and experimental workflows.

Introduction to this compound

This compound is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. Its structure is characterized by three key functional components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a piperidine (B6355638) solution, to reveal a primary amine. This amine then serves as a reactive handle for the conjugation of a cytotoxic payload.

-

A five-unit polyethylene glycol (PEG5) spacer: This hydrophilic chain of five ethylene (B1197577) glycol units imparts favorable properties to the resulting ADC. PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer plasma half-life. Furthermore, the PEG spacer enhances the aqueous solubility of the ADC, a crucial feature when dealing with hydrophobic payloads, thereby mitigating the risk of aggregation.[1][2]

-

A terminal carboxylic acid: This functional group can be activated to react with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.

This trifecta of functionalities allows for a modular and sequential approach to ADC synthesis, providing precise control over the conjugation process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC synthesis.

| Property | Value | Reference |

| Molecular Weight | 531.59 g/mol | [3] |

| Purity | Typically >95% | |

| Appearance | Colorless to light yellow liquid/oil | [3] |

| Solubility | ||

| DMSO | Soluble (e.g., 100 mg/mL) | |

| DMF | Soluble | |

| Water | Sparingly soluble to soluble (solubility is enhanced by the PEG chain but limited by the hydrophobic Fmoc group) | |

| Dichloromethane (DCM) | Soluble |

The Role of the PEG5 Linker in ADC Performance

The inclusion of a PEG5 spacer in the linker of an ADC can significantly impact its overall performance.

Impact on Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[]

| Parameter | Effect of PEG5 Linker | Rationale | Reference |

| Half-life (t½) | Increased | The increased hydrodynamic radius of the ADC leads to reduced renal clearance. | [2][5] |

| Clearance (CL) | Decreased | Slower elimination from systemic circulation. | [6] |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure over time. | [2] |

Impact on In Vitro and In Vivo Efficacy

The effect of PEGylation on ADC efficacy is a balance between improved pharmacokinetics and potential steric hindrance.

| Parameter | Effect of PEG5 Linker | Rationale | Reference |

| In Vitro Cytotoxicity (IC50) | May slightly increase | The PEG chain can sometimes cause steric hindrance, potentially affecting antibody-antigen binding or payload release. | [7] |

| In Vivo Tumor Growth Inhibition | Generally enhanced | The longer circulation half-life and increased tumor accumulation due to the enhanced permeability and retention (EPR) effect often lead to improved anti-tumor activity in preclinical models. | [8][9][10] |

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process requiring careful execution and purification at each stage. The following protocols provide a detailed methodology for the key steps involved.

General Workflow for ADC Synthesis

The overall strategy involves a sequential conjugation process to ensure the precise assembly of the ADC.

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free amine for payload conjugation.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add the deprotection solution to the reaction mixture. A typical ratio is 1:4 (v/v) of the linker solution to the deprotection solution.

-

Stir the reaction at room temperature for 30-60 minutes.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete removal of the Fmoc group.

-

Upon completion, remove the piperidine and DMF under reduced pressure.

-

The resulting crude H2N-amino-PEG5-acid can be used directly in the next step or purified by RP-HPLC if necessary.

Protocol 2: Conjugation of Cytotoxic Payload to the Deprotected Linker

This protocol outlines the coupling of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the deprotected linker. This example assumes the payload has a free amine and the linker's carboxylic acid will be activated.

Materials:

-

H2N-amino-PEG5-acid

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

RP-HPLC system

-

Mass spectrometer (MS)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing payload (1.0 equivalent) and H2N-amino-PEG5-acid (1.1-1.5 equivalents) in anhydrous DMF.[12]

-

Add HATU (1.2-1.5 equivalents) to the solution and stir for 5 minutes.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.

-

Upon completion, purify the payload-PEG5-acid conjugate by RP-HPLC.

-

Characterize the purified product by mass spectrometry to confirm its molecular weight.

Protocol 3: Conjugation of Payload-Linker to Antibody via Lysine Residues

This protocol describes the conjugation of the purified payload-linker construct to the lysine residues of a monoclonal antibody.[13][14][15][16]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Payload-PEG5-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Activation of Payload-Linker:

-

In a separate tube, dissolve the Payload-PEG5-acid in Activation Buffer (a small amount of a co-solvent like DMSO may be needed for initial dissolution).

-

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS relative to the payload-linker.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of payload-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5- to 20-fold molar excess of the linker.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using an SEC column to remove excess payload-linker and other reagents.

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, homogeneity, and to understand its structure-activity relationship.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.

Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a payload, especially a hydrophobic one, increases the overall hydrophobicity of the antibody. HIC can resolve ADC species with different numbers of conjugated drugs.

General Procedure:

-

Equilibrate a HIC column with a high-salt mobile phase.

-

Inject the purified ADC onto the column.

-

Elute the ADC species using a decreasing salt gradient.

-

Species with a higher DAR will be more hydrophobic and will elute later.

-

The average DAR can be calculated from the peak areas of the different ADC species in the chromatogram.

Targeted Signaling Pathways in ADC Research

ADCs are designed to target specific antigens that are overexpressed on the surface of cancer cells. Upon binding to the target, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death. Two of the most well-studied signaling pathways in the context of ADC therapy are the HER2 and EGFR pathways.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including non-small cell lung cancer and colorectal cancer.

Conclusion

This compound is a valuable and versatile tool in the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled and sequential synthesis process, while the incorporated PEG5 spacer can significantly enhance the physicochemical and pharmacokinetic properties of the resulting ADC. By carefully optimizing the conjugation chemistry and understanding the interplay between the linker, payload, and antibody, researchers can leverage this compound to design and develop next-generation targeted therapies with an improved therapeutic window. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of ADC research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]